molecular formula C11H13BrN2O4S B7554511 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid

5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid

Cat. No. B7554511
M. Wt: 349.20 g/mol
InChI Key: NBAIKZJFRRHVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid, also known as BPSA, is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. BPSA has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has also been shown to activate the immune system, which helps in the elimination of cancer cells.
Biochemical and Physiological Effects:
5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are responsible for causing oxidative damage to cells. 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has also been found to increase the production of antioxidant enzymes, which help in protecting cells from oxidative damage. Additionally, 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.

Advantages and Limitations for Lab Experiments

5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has some limitations as well. It is highly water-soluble, which makes it difficult to use in certain experiments. Additionally, 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has a relatively short half-life, which limits its effectiveness in some experiments.

Future Directions

There are several future directions for the research on 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid. One area of research is the development of new synthetic methods for 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid that can increase the yield and reduce the cost of production. Another area of research is the investigation of the potential applications of 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid in the field of agriculture. 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has been shown to have anti-bacterial properties, which could be useful in the development of new pesticides. Finally, there is a need for further research on the mechanism of action of 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid, including the development of new synthetic methods, investigation of its potential applications in agriculture, and further research on its mechanism of action.

Synthesis Methods

The synthesis of 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid involves a multi-step process that starts with the reaction of 5-bromoanthranilic acid with pyrrolidine in the presence of a base. The resulting product is then treated with sulfonyl chloride to obtain 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.

properties

IUPAC Name

5-bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4S/c12-8-3-4-10(9(7-8)11(15)16)13-19(17,18)14-5-1-2-6-14/h3-4,7,13H,1-2,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAIKZJFRRHVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.